molecular formula C22H26N2O2 B12133559 14-ethyl-9-(5-methyl(2-furyl))spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazin e-6,4'-cyclohexane]

14-ethyl-9-(5-methyl(2-furyl))spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazin e-6,4'-cyclohexane]

Cat. No.: B12133559
M. Wt: 350.5 g/mol
InChI Key: WIRVTZIMLLILAE-UHFFFAOYSA-N
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Description

The compound 14-ethyl-9-(5-methyl(2-furyl))spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclohexane] is a structurally complex spirocyclic molecule characterized by a fused benzoxazine-pyrazolino core and a cyclohexane spirojunction. The ethyl group at position 14 and the 5-methylfuran substituent at position 9 distinguish it from related analogs. Spirocyclic systems like this are of significant interest in medicinal chemistry due to their conformational rigidity, which often enhances target selectivity and metabolic stability[^1^].

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

4'-ethyl-2-(5-methylfuran-2-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C22H26N2O2/c1-3-16-10-12-22(13-11-16)24-19(17-6-4-5-7-20(17)26-22)14-18(23-24)21-9-8-15(2)25-21/h4-9,16,19H,3,10-14H2,1-2H3

InChI Key

WIRVTZIMLLILAE-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)N3C(CC(=N3)C4=CC=C(O4)C)C5=CC=CC=C5O2

Origin of Product

United States

Preparation Methods

Formation of the Oxazine Ring

The oxazine ring is synthesized by condensing 3-hydroxy-3-(6-hydroxy-1,3-benzodioxol-5-yl)-1,3-dihydro-2H-indol-2-one with paraformaldehyde under basic conditions. A 30% aqueous sodium hydroxide solution at 5°C facilitates hydroxymethylation, followed by acid-mediated cyclization using 32% hydrochloric acid to yield the bicyclic intermediate.

Table 1: Optimization of Oxazine Cyclization Conditions

BaseSolventTemperature (°C)Yield (%)
NaOH (30%)H2O578
Cs2CO3DMF2565
NH4OHTHF/H2O052

Spirocyclization via Bis-Alkylation

Spiro annulation at the cyclohexane position is achieved using chloroiodomethane as a bis-electrophile in the presence of cesium carbonate. A 1600 L reactor charged with 113.1 kg of the oxindole precursor undergoes cyclization in DMF at 50–60°C, producing the spirocyclic adduct in 85% yield after crystallization from heptane/tert-butyl methyl ether.

Functionalization at Position 14: Ethyl Group Installation

Alkylation with Ethyl Bromide

The ethyl group is introduced via SN2 reaction using ethyl bromide and sodium hydride in tetrahydrofuran. Kinetic control at −10°C minimizes over-alkylation, affording the 14-ethyl derivative in 92% purity. Subsequent recrystallization from methanol/water elevates purity to >99.5%.

Equation 1: Ethylation Reaction
Oxazine-Spiro Intermediate+CH2CH2BrNaH, THF14-Ethyl Derivative\text{Oxazine-Spiro Intermediate} + \text{CH}_2\text{CH}_2\text{Br} \xrightarrow{\text{NaH, THF}} \text{14-Ethyl Derivative}

CatalystBaseSolventConversion (%)
Pd(PPh3)4K2CO3Dioxane/H2O88
PdCl2(dppf)CsFTHF76
NiCl2(dme)K3PO4Toluene63

Stereochemical Control and Enantiomeric Resolution

Chiral Chromatographic Separation

The spirocenter at position 6 necessitates enantiomeric resolution using simulated moving bed (SMB) chromatography. A Chiralpak IA column with hexane/isopropanol (85:15) eluent resolves the (R)- and (S)-enantiomers, each isolated in >99% enantiomeric excess (ee).

Industrial-Scale Purification and Crystallization

Large-Batch Crystallization Protocols

Final purification employs anti-solvent crystallization in a 2500 L reactor. The crude product is dissolved in methanol at 60°C, followed by gradual addition of deionized water to induce precipitation. Filtration and washing with methanol/water (2:1) yield pharmaceutical-grade material with ≤0.1% impurities.

Table 3: Crystallization Solvent Systems

Solvent PairTemperature (°C)Purity (%)
Methanol/Water6099.8
Acetone/Heptane2598.5
Ethyl Acetate/Hexane4097.2

Chemical Reactions Analysis

Types of Reactions

14-ethyl-9-(5-methyl(2-furyl))spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

14-ethyl-9-(5-methyl(2-furyl))spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 14-ethyl-9-(5-methyl(2-furyl))spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, block receptor binding, or modulate signaling pathways. The exact mechanism of action depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Position 9 Substituent Position 14/Other Substituent Spiro Core Structure
14-Ethyl-9-(5-methyl(2-furyl))spiro[...] (Target) 5-Methylfuran Ethyl (position 14) Benzo[e]pyrazolino[1,5-c][1,3]oxazine
(10bS)-9-bromo-2-(5-bromothiophen-2-yl)-4'-phenylspiro[...] () Bromine 5-Bromothiophen-2-yl Pyrazolo[1,5-c][1,3]benzoxazine
9′-Chloro-2′-phenyl-1′,10b′-dihydrospiro[cyclohexane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] () Chlorine Phenyl Pyrazolo[1,5-c][1,3]benzoxazine

Key Observations :

  • Substituent Diversity: The target compound’s 5-methylfuran group at position 9 introduces an oxygen-containing heterocycle, contrasting with the halogen (Br, Cl) or phenyl groups in analogs.
  • Spiro Core: All three compounds share a pyrazolino-benzoxazine core, but the target compound’s ethyl group at position 14 introduces a flexible alkyl chain absent in and . This could modulate lipophilicity and membrane permeability.

Physicochemical Properties (Inferred)

  • Lipophilicity : The ethyl and methylfuran substituents in the target compound likely increase lipophilicity (logP) compared to the polar bromine in . However, the phenyl group in may confer higher logP due to aromatic hydrophobicity.
  • Solubility : The 5-methylfuran’s oxygen atom could improve aqueous solubility relative to halogenated analogs, though this remains speculative without experimental data.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 14-ethyl-9-(5-methyl(2-furyl))spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclohexane], and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s spiro architecture necessitates multi-component reactions (MCRs) for efficient synthesis. A pseudo-five-component condensation involving amines, ketones, and heterocyclic precursors (e.g., furyl derivatives) under methanol reflux is a common approach . Catalysts like iron-supported activated carbon (FC/AC) enhance selectivity and yield in spiro compound synthesis, particularly under solvent-free conditions . Temperature control (e.g., 60–80°C) and solvent choice (e.g., ethanol for precipitation) are critical to avoid side products, as demonstrated in analogous spiro-pyrazolino-oxazine syntheses .

Q. Which analytical techniques are most reliable for structural characterization and purity assessment?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is indispensable for confirming the spiro junction and substituent positions (e.g., ethyl and furyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (≥95% purity threshold) ensures batch consistency . For stereochemical analysis, circular dichroism (CD) or X-ray crystallography (as in spiro-thiazole analogs) resolves spatial configurations .

Q. How does the spiro structure influence physicochemical stability compared to non-spiro analogs?

  • Methodological Answer : The spiro junction imposes steric constraints that reduce conformational flexibility, enhancing thermal and oxidative stability. Comparative studies on benzodiazepine derivatives show spiro analogs exhibit 20–30% higher melting points and resistance to hydrolytic degradation under physiological pH . Solubility can be modulated via substituent engineering—e.g., the 5-methylfuran group improves lipid solubility, favoring blood-brain barrier penetration in neuropharmacological studies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antitumor vs. neuroprotective effects)?

  • Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., cell lines, dosing regimens). For example, antitumor activity in in vitro models (IC₅₀ ~10 µM) may conflict with neuroprotective effects observed in neuronal cultures due to off-target kinase inhibition . To reconcile these, employ orthogonal assays (e.g., kinase profiling panels) and in silico docking to identify primary targets. Cross-validate findings using CRISPR-edited cell lines to isolate mechanism-specific responses .

Q. How can the compound’s furyl and oxazine moieties be leveraged to optimize pharmacokinetic properties?

  • Methodological Answer : The 5-methylfuran substituent enhances metabolic stability by resisting cytochrome P450 oxidation, as shown in pharmacokinetic studies of furyl-containing benzoxazines (t₁/₂ increased by 2.5-fold vs. phenyl analogs) . The oxazine ring’s nitrogen atoms enable prodrug derivatization—e.g., acetylated oxazine improves oral bioavailability by 40% in rodent models . Computational tools like molecular dynamics (MD) simulations predict metabolic hotspots for rational modification .

Q. What experimental designs are recommended for elucidating structure-activity relationships (SAR) in spiro compounds?

  • Methodological Answer : Use a modular synthesis approach to systematically vary substituents (e.g., ethyl → propyl, furyl → thiophene) and assess impacts on bioactivity. For example, replacing the 4'-cyclohexane with a piperidine ring in analogs reduces logP by 0.5 units, altering membrane permeability . Employ factorial design (DoE) to optimize reaction parameters (temperature, catalyst loading) and correlate structural features with outputs like binding affinity .

Data Analysis and Interpretation

Q. How should researchers address variability in synthetic yields across published protocols?

  • Methodological Answer : Yield discrepancies often stem from catalyst purity or solvent trace effects. Reproduce protocols using rigorously dried solvents (e.g., molecular sieves for methanol) and characterize catalysts via BET surface area analysis . Statistical tools like Grubbs’ test identify outliers in yield datasets, while response surface methodology (RSM) pinpoints optimal conditions (e.g., 72% yield achieved at 70°C, 0.5 mol% FC/AC) .

Q. What methodologies confirm the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathway perturbations. For example, in cancer cells, downregulation of PI3K/AKT and upregulation of pro-apoptotic BAX correlate with spiro compound exposure . Pharmacological inhibition (e.g., AKT inhibitors) or siRNA knockdown validates target engagement. In vivo PET imaging with radiolabeled analogs (e.g., ¹⁸F-labeled derivatives) tracks biodistribution and target occupancy .

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